3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone
Overview
Description
3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone (3,5-DMTMBP) is a synthetic organic compound belonging to the class of thiomorpholinomethyl benzophenones. It has been used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a photochemical in the production of polymers. It has also been used as a fluorescent indicator in spectroscopy and in the detection of certain biological molecules. In addition, 3,5-DMTMBP has been studied for its potential use in the treatment of certain diseases, including cancer and Alzheimer's disease.
Scientific Research Applications
Photophore Applications in Biochemistry
The photophore properties of benzophenone derivatives, including those similar to 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, are leveraged in bioorganic chemistry and materials science for their unique photochemical behaviors. These compounds, upon UV light excitation, form biradicaloid triplet states that can abstract hydrogen atoms from C-H bonds, facilitating covalent C-C bond formation. This mechanism is used in identifying molecular targets, proteome profiling, bioconjugation, and site-directed modification of biopolymers, showcasing the chemical's potential in elucidating biological interactions and material science applications (G. Dormán, Hiroyuki Nakamura, A. Pulsipher, G. Prestwich, 2016).
Environmental and Biological Impacts
Research into benzophenone-3 (BP-3), a structurally related compound, shows its widespread use in sunscreen and cosmetic products and its resultant environmental and biological impacts. Studies have demonstrated BP-3's ability to cause oxidative stress in rat thymocytes, suggesting potential cytotoxicity mechanisms linked to increased intracellular Zn2+ levels. These findings indicate the environmental persistence and biological effects of benzophenone derivatives, underscoring the need for evaluating their safety and environmental impact (Hidekazu Utsunomiya et al., 2019).
Antitumor Activity
Novel benzophenone derivatives, including those with structural motifs akin to 3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone, have been synthesized and evaluated for their antitumor properties. Specifically, morpholino and thiomorpholino benzophenones have shown potent cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in developing new anticancer therapies (E. Kumazawa et al., 1997).
Photoinitiation in Polymerization
Benzophenone derivatives play a crucial role as photoinitiators in polymerization processes, with their reactivity influenced by substituents that affect their excited state processes. This application is vital in material science, where precise control over polymerization is required for developing advanced materials with specific properties (J. Fouassier et al., 1995).
properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYUYOBXZIRIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643375 | |
Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone | |
CAS RN |
898763-25-2 | |
Record name | (3,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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